Cas no 37769-31-6 (1,1'-isopropylidenebis(4-allyloxydibromobenzene))
37769-31-6 structure
Product Name:1,1'-isopropylidenebis(4-allyloxydibromobenzene)
Número CAS:37769-31-6
MF:C21H20Br4O2
Megavatios:623.998303413391
CID:922600
PubChem ID:61972
Update Time:2025-04-19
1,1'-isopropylidenebis(4-allyloxydibromobenzene) Propiedades químicas y físicas
Nombre e identificación
-
- 1,1'-isopropylidenebis(4-allyloxydibromobenzene)
- Benzene, 1,1'-(1-methylethylidene)bis(dibromo-4-(2-propenyloxy)-
- Propane, 2,2-bis(4-(allyloxy)-3,5-dibromophenyl)-
- FG-3200
- PWXTUWQHMIFLKL-UHFFFAOYSA-N
- A877623
- carbonyl dichloride,2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol,4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- 4,4'-DIMETHYLMETHYLENEBIS(2,6-DIBROMO-1-(ALLYLOXY)BENZENE)
- Tetrabromobisphenol A, bis(allyl ether)
- 2-ALLYLOXY-5-(1-(4-ALLYLOXY-3,5-DIBROMO-PHENYL)-1-METHYL-ETHYL)-1,3-DIBROMO-BENZENE
- Tetrabromobisphenol A, Bisallyl Ether
- Tetrabromobisphenol A bis(allylether)
- DTXCID909327
- 3,3'-(ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENEOXY))BIS(1-PROPENE)
- 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-PROP-2-ENOXYPHENYL)PROPAN-2-YL)-2-PROP-2-ENOXYBENZENE
- DTXSID2029327
- Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propen-1-yloxy)-
- FG 3200
- BE 51
- J193.903C
- 1,1'-(1-METHYLETHYLIDENE)BIS(3,5-DIBROMO-4-(2-PROPENYLOXY)BENZENE)
- 3,3'-DIMETHYLMETHYLENEBIS(3,5-DIBROMO-1,4-PHENYLENEOXY)BIS(1-PROPENE)
- Q27261505
- 1,1'-propane-2,2-diylbis[4-(allyloxy)-3,5-dibromobenzene]
- 1,1'-Isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene]
- Tetrabromobisphenol A diallyl ether
- 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene)
- Flame Cut 122K
- Tetrabromobisphenol A bis (allyl ether)
- NCGC00260126-01
- 25327-89-3
- NS00004570
- 4,4'-ISOPROPYLIDENEBIS(1-(ALLYLOXY)-2,6-DIBROMOBENZENE)
- ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENE)BIS(ALLYL ETHER)
- AS-70787
- CAS-25327-89-3
- 2,2-Bis(3,5-dibromo-4-allyloxyphenyl)propane
- 1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene
- Tetrabromobisphenol A allyl ether
- Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-
- FIRE GUARD 3200
- E78866
- MFCD00086863
- 1,1'-(2,2-PROPANEDIYL)BIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
- 2,2'BIS(4-ALLYLOXY-3,5-DIBROMOPHENYL)PROPANE
- Tetrabromobisphenol A bis(allyl ether)
- AC-14165
- Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)-
- UNII-57LML2L4FA
- Tox21_202577
- SCHEMBL827154
- AKOS015912832
- 37769-31-6
- 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)PHENYL)PROPAN-2-YL)-2-(PROP-2-EN-1-YLOXY)BENZENE
- 5,5'-(Propane-2,2-diyl)bis(2-(allyloxy)-1,3-dibromobenzene)
- B2021
- CHEMBL3185920
- 2,2',6,6'-Tetrabromobisphenol A diallyl ether
- EINECS 246-850-8
- 1,1'-PROPANE-2,2-DIYLBIS(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)BENZENE)
- EINECS 253-659-3
- 1,1'-(1-Methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)benzene
- 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane
- TBBPA-BISALLYLETHER
- 1,1'-PROPANE-2,2-DIYLBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
- Pyroguard SR 319
- 57LML2L4FA
- TBBPA-DE
- SR 319
- tetrabromobisphenol a-diallyl ether
- 1,3-dibromo-5-{2-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}-2-(prop-2-en-1-yloxy)benzene
-
- Renchi: 1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3
- Clave inchi: PWXTUWQHMIFLKL-UHFFFAOYSA-N
- Sonrisas: BrC1C(=C(C=C(C=1)C(C)(C)C1C=C(C(=C(C=1)Br)OCC=C)Br)Br)OCC=C
Atributos calculados
- Calidad precisa: 619.8196
- Masa isotópica única: 619.81968
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 8
- Complejidad: 433
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 18.5
- Xlogp3: 8.7
Propiedades experimentales
- PSA: 18.46
1,1'-isopropylidenebis(4-allyloxydibromobenzene) Literatura relevante
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
37769-31-6 (1,1'-isopropylidenebis(4-allyloxydibromobenzene)) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
Amadis Chemical Company Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
SunaTech Inc.
Miembros de la medalla de oro
Proveedor de China
Reactivos
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote